Cas no 392303-17-2 (N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide)

392303-17-2 structure
商品名:N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
- SR-01000006052-1
- AKOS021770609
- N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- HMS2685F04
- F0417-1942
- IFLab1_001450
- 392303-17-2
- Oprea1_224440
- CHEMBL1731426
- HMS1416B20
- SR-01000006052
- N~1~-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
- MLS000703482
- SMR000322917
- N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
- DTXSID601323265
- N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
- Propanamide, N-[5-[[(3-fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-
-
- インチ: 1S/C12H12FN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17)
- InChIKey: YGRSWSWQZXTRSM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC2=CC=CC(F)=C2)S1)(=O)CC
計算された属性
- せいみつぶんしりょう: 297.04058252g/mol
- どういたいしつりょう: 297.04058252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.23±0.50(Predicted)
N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0417-1942-2μmol |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-40mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-100mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-75mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-10μmol |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-15mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-50mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-3mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-10mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0417-1942-25mg |
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide |
392303-17-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
392303-17-2 (N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 42464-96-0(NNMTi)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量